N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine
Overview
Description
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is an organic compound . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecular formula is C11H12N2O2.
Molecular Structure Analysis
The molecular structure of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine has been studied using X-ray diffraction . The compound has a molecular weight of 204.22 g/mol.Scientific Research Applications
Fluorescence Enhancement Chemosensors
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine derivatives have been utilized in the development of highly selective fluorescence enhancement chemosensors. For instance, a derivative substituted with a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine group has shown significant efficiency in detecting copper ions. This derivative forms complexes with Cu2+ ions, leading to a noticeable change in solution color and fluorescence amplification, making it valuable for imaging Cu2+ levels within living cells (Yang et al., 2016).
Cellular Imaging and Photocytotoxicity
Compounds related to N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine have been synthesized and investigated for their potential in cellular imaging and photocytotoxic applications. For example, Iron(III) complexes with this compound have displayed significant photocytotoxicity under red light to various cell lines, making them promising candidates for targeted cancer therapies (Basu et al., 2014).
Synthesis and Characterization of Schiff Bases
The compound has been used in the synthesis and characterization of various Schiff bases. These synthesized compounds, which include derivatives of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine, have been explored for different applications, such as anticonvulsant agents, indicating their potential in medicinal chemistry (Pandey & Srivastava, 2011).
Anticancer Activity of Metal Complexes
The compound has been integrated into new palladium (Pd)II and platinum (Pt)II complexes, which were characterized and tested for anticancer activity. These complexes have shown promising results against various human cancerous and noncancerous cell lines, indicating their potential in cancer treatment (Mbugua et al., 2020).
properties
IUPAC Name |
N-methyl-1-(5-pyridin-3-yloxyfuran-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12-7-10-4-5-11(15-10)14-9-3-2-6-13-8-9/h2-6,8,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKCVLFJCGZPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428210 | |
Record name | N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine | |
CAS RN |
859850-77-4 | |
Record name | N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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